2-[(4-Bromobenzyl)sulfanyl]-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile
Description
2-[(4-Bromobenzyl)sulfanyl]-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a 4-bromobenzylsulfanyl group at position 2, a hydroxy group at position 4, a 4-methylphenyl substituent at position 6, and a carbonitrile moiety at position 5. Below, we compare its structural, synthetic, and physicochemical properties with closely related analogs.
Properties
CAS No. |
669747-32-4 |
|---|---|
Molecular Formula |
C19H14BrN3OS |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-4-(4-methylphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C19H14BrN3OS/c1-12-2-6-14(7-3-12)17-16(10-21)18(24)23-19(22-17)25-11-13-4-8-15(20)9-5-13/h2-9H,11H2,1H3,(H,22,23,24) |
InChI Key |
DGOPPGAAOXWPHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC3=CC=C(C=C3)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromobenzyl chloride with 4-methylthiophenol to form 4-bromophenyl methyl sulfide. This intermediate is then reacted with ethyl cyanoacetate and urea under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of the bromophenyl and methylphenyl groups enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Substituent Variations
The target compound’s key distinguishing feature is the 4-bromobenzylsulfanyl group. Structural analogs differ primarily in halogen substitution, sulfanyl group modifications, and functional group variations:
Crystallographic Data
Crystal structures of analogs reveal variations in bond lengths and packing:
- C–S Bond Lengths :
- Dihedral Angles: The 4-bromobenzyl group in the target compound may induce larger dihedral angles (e.g., 46.3° in thiadiazole analogs) compared to non-halogenated derivatives .
Key Reactions
- Target Compound : Likely synthesized via nucleophilic substitution, where a bromobenzylthiol reacts with a chloropyrimidine intermediate.
- Chlorobenzyl Analogs: Prepared by refluxing thiophenol with chloropyrimidine in pyridine (85% yield) .
- Methoxyethyl Derivative : Synthesized via alkylation of a tetrahydropyrimidine precursor with 1-bromo-2-methoxyethane in DMF (43% yield) .
Halogen Effects
- Bromine’s higher atomic weight and polarizability may slow reaction kinetics compared to chlorine, as seen in lower yields for brominated analogs (e.g., 43% vs. 85% for Cl derivatives) .
Physicochemical Properties
Melting Points and Solubility
Hydrogen Bonding and Crystal Packing
Biological Activity
The compound 2-[(4-Bromobenzyl)sulfanyl]-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and its applications in medicinal chemistry, particularly focusing on its antimicrobial and antimalarial activities.
Chemical Structure and Properties
The chemical formula of the compound is . Its structure features a bromobenzyl sulfanyl group, a hydroxyl group, and a carbonitrile moiety on the pyrimidine ring, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. The synthetic route often utilizes starting materials such as 4-bromobenzyl chloride and appropriate sulfide reagents.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrimidine derivatives, including our compound of interest. For instance:
- In vitro Studies : The compound exhibited significant antibacterial activity against various strains of bacteria. Minimum inhibitory concentration (MIC) values were determined, with promising results indicating effective inhibition at low concentrations.
- Mechanism of Action : The compound is believed to inhibit bacterial growth by interfering with essential metabolic pathways, potentially through inhibition of enzymes such as dihydrofolate reductase (DHFR) .
Antimalarial Activity
The biological evaluation against Plasmodium falciparum has also been conducted:
- Inhibition Studies : The compound demonstrated notable inhibitory effects against PfDHFR, an important target in malaria treatment. IC50 values in biochemical assays indicated potent activity, suggesting its potential as a lead compound for further development .
Case Studies
- Antimicrobial Evaluation : A study reported that derivatives similar to our compound showed inhibition zones ranging from 10 to 20 mm against Staphylococcus aureus and Escherichia coli. The most active derivative reached an MIC of 0.25 μg/mL .
- Antimalarial Efficacy : Another research effort highlighted that compounds with structural similarities exhibited IC50 values in the low nanomolar range against drug-sensitive and resistant strains of P. falciparum, supporting further exploration of our target compound in this context .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
